molecular formula C11H13N3O4 B5882877 N-[(acetylamino)(3-nitrophenyl)methyl]acetamide CAS No. 40891-08-5

N-[(acetylamino)(3-nitrophenyl)methyl]acetamide

Cat. No.: B5882877
CAS No.: 40891-08-5
M. Wt: 251.24 g/mol
InChI Key: YSFZGJAQRCCJCI-UHFFFAOYSA-N
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Description

N-[(acetylamino)(3-nitrophenyl)methyl]acetamide is an organic compound with the molecular formula C11H13N3O4 and a molecular weight of 251.244 g/mol . This compound is characterized by the presence of an acetylamino group and a nitrophenyl group attached to a central methyl group. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

N-[(acetylamino)(3-nitrophenyl)methyl]acetamide is used in various scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(acetylamino)(3-nitrophenyl)methyl]acetamide typically involves the reaction of 3-nitrobenzaldehyde with acetamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-[(acetylamino)(3-nitrophenyl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from reduction reactions and substituted derivatives from substitution reactions .

Mechanism of Action

The mechanism of action of N-[(acetylamino)(3-nitrophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved in its mechanism of action include enzyme inhibition, receptor binding, and modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-nitrophenyl)acetamide
  • N-(4-nitrophenyl)acetamide
  • N-(2-nitrophenyl)acetamide

Uniqueness

N-[(acetylamino)(3-nitrophenyl)methyl]acetamide is unique due to the presence of both an acetylamino group and a nitrophenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, as it can undergo a wide range of chemical reactions and interact with different molecular targets .

Properties

IUPAC Name

N-[acetamido-(3-nitrophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c1-7(15)12-11(13-8(2)16)9-4-3-5-10(6-9)14(17)18/h3-6,11H,1-2H3,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFZGJAQRCCJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501253859
Record name N,N′-[(3-Nitrophenyl)methylene]bis[acetamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501253859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40891-08-5
Record name N,N′-[(3-Nitrophenyl)methylene]bis[acetamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40891-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N′-[(3-Nitrophenyl)methylene]bis[acetamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501253859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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